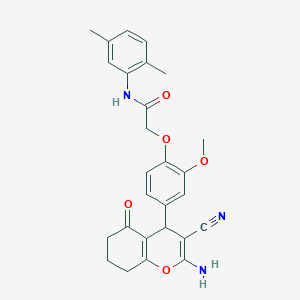

2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(2,5-dimethylphenyl)acetamide

Description

The compound 2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(2,5-dimethylphenyl)acetamide (CAS: 333417-69-9) is a multifunctional molecule featuring:

Properties

Molecular Formula |

C27H27N3O5 |

|---|---|

Molecular Weight |

473.5 g/mol |

IUPAC Name |

2-[4-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydrochromen-4-yl)-2-methoxyphenoxy]-N-(2,5-dimethylphenyl)acetamide |

InChI |

InChI=1S/C27H27N3O5/c1-15-7-8-16(2)19(11-15)30-24(32)14-34-21-10-9-17(12-23(21)33-3)25-18(13-28)27(29)35-22-6-4-5-20(31)26(22)25/h7-12,25H,4-6,14,29H2,1-3H3,(H,30,32) |

InChI Key |

LFGSQCHAWWEHNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)COC2=C(C=C(C=C2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative and a cyanoacetamide under basic conditions.

Functionalization of the Chromenone Core: The chromenone core is then functionalized by introducing an amino group at the 2-position and a cyano group at the 3-position through nucleophilic substitution reactions.

Coupling with Phenoxy Group: The functionalized chromenone is then coupled with a 2-methoxyphenol derivative through an etherification reaction.

Introduction of the Acetamide Group: Finally, the acetamide group is introduced by reacting the intermediate with 2,5-dimethylaniline and acetic anhydride under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, leading to the formation of corresponding oxides and nitroso derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

Oxidation: Oxides and nitroso derivatives.

Reduction: Amines and aldehydes.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.

Biology

In biological research, the compound’s potential bioactivity can be explored. The chromenone core is known for its anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound can be investigated for its therapeutic potential. Its structural features suggest it may interact with various biological targets, potentially leading to the development of new pharmaceuticals.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(2,5-dimethylphenyl)acetamide likely involves interactions with multiple molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The acetamide group can enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Structural Analog: N-[2-(2-Hydroxy-5-nitrophenyl)-4-oxo-thiazolidin-3-yl]-2-(4-{[2-(2-hydroxy-5-nitrophenyl)-4-oxo-thiazolidin-3-ylcarbamoyl]-methyl}-2-oxo-2H-chromen-7-yloxy)-acetamide (5j)

Key Features :

- Contains a thiazolidinone ring (4-oxo-thiazolidin-3-yl) instead of a tetrahydrochromen core.

- Nitrophenyl (-NO₂) and hydroxyphenyl (-OH) substituents.

- Acetamide linkage with a coumarin (2H-chromen) derivative .

| Parameter | Target Compound | Compound 5j |

|---|---|---|

| Core Structure | Tetrahydrochromen-4-one | Thiazolidinone + Coumarin |

| Functional Groups | NH₂, CN, OMe | NO₂, OH, C=O (amide, ketone) |

| Molecular Weight | 475.49 g/mol | Not specified |

| Solubility Inference | Likely polar (NH₂, CN, OMe) | Polar (NO₂, OH) |

| Potential Applications | Undefined (structural features) | Antimicrobial, enzyme inhibition |

Analysis: The target compound’s amino-cyano-methoxy groups may enhance hydrogen bonding and solubility compared to 5j’s nitro-hydroxyl system. The tetrahydrochromen core’s puckered conformation (see ring puckering in ) could influence binding interactions versus 5j’s planar coumarin-thiazolidinone hybrid.

Agrochemical Acetamide Derivatives

lists pesticidal acetamides with chloro and alkyl substituents, e.g., pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) .

| Parameter | Target Compound | Pretilachlor |

|---|---|---|

| Core Structure | Tetrahydrochromen-4-one | Chloroacetamide |

| Functional Groups | NH₂, CN, OMe | Cl, OPr (propoxy) |

| Molecular Weight | 475.49 g/mol | 311.8 g/mol |

| Bioactivity | Undefined | Herbicidal (lipid synthesis inhibition) |

Analysis: The target compound’s amino-cyano groups introduce polarity, contrasting with pretilachlor’s lipophilic chloro-alkyl groups. This suggests divergent applications—pharmaceutical vs. agrochemical.

Chromen-4-one Derivatives

discusses naphthopyran synthesis via β-naphthol and cinnamomitrile in water .

Pharmacopeial Acetamide Derivatives

includes peptidomimetic acetamides (e.g., N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide) with stereochemical complexity and hydroxy/amino groups .

| Parameter | Target Compound | Pharmacopeial Example |

|---|---|---|

| Stereochemistry | Undefined | Defined (2S,3S,5S) |

| Functional Groups | NH₂, CN, OMe | OH, NH₂, dimethylphenoxy |

| Potential Target | Kinases, receptors? | Protease inhibition (HIV) |

Analysis: The target compound lacks defined stereochemistry, which may limit its specificity compared to pharmacopeial analogs. However, its cyano group could enhance electrophilic reactivity in target binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.